1-[(4-biphenylyloxy)acetyl]indoline
Description
1-[(4-Biphenylyloxy)acetyl]indoline is a synthetic indoline derivative characterized by a biphenylyloxy acetyl group at the N1 position. Indoline derivatives are widely studied for their diverse pharmacological and chemical properties, including anticancer, antimicrobial, and catalytic applications .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-22(23-15-14-19-8-4-5-9-21(19)23)16-25-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDPOHAQKMQJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-biphenylyloxy)acetyl]indoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenylyloxyacetyl Intermediate: The synthesis begins with the preparation of the biphenylyloxyacetyl intermediate. This can be achieved by reacting 4-biphenylol with acetyl chloride in the presence of a base such as pyridine to form 4-biphenylyloxyacetyl chloride.
Indoline Formation: The next step involves the formation of the indoline core. This can be done by cyclizing an appropriate aniline derivative under acidic conditions.
Coupling Reaction: Finally, the biphenylyloxyacetyl chloride is reacted with the indoline derivative in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[(4-biphenylyloxy)acetyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indoline nitrogen or the biphenylyloxy group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-biphenylyloxy)acetyl]indoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use the compound to investigate its effects on various biological pathways and molecular targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool for studying chemical interactions within biological systems, helping to elucidate mechanisms of action and identify potential drug targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-biphenylyloxy)acetyl]indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Antimicrobial Activity
- Chlorosulfonated Indoline Derivatives :
Compounds such as 6a-k () demonstrate potent antibacterial and antifungal activity, except for derivatives 6b and 6c , which lack substituent diversity . The biphenylyloxy acetyl group’s aromaticity and bulk may enhance interactions with microbial targets (e.g., enzymes or membranes) compared to smaller sulfonamide or acetyl groups.
Metabolic Stability and Enzyme Interactions
- DNT Dioxygenase Metabolism :
Microbial enzymes like DNT dioxygenase transform indoline to indole and indigo . The biphenylyloxy acetyl group may sterically hinder enzyme access, reducing metabolic degradation compared to simpler indoline derivatives like 1-(benzylsulfonyl)indoline. This could improve pharmacokinetic stability in therapeutic applications.
Structural and Functional Comparison Table
Key Research Findings and Implications
Substituent Size and Catalytic Efficiency :
Bulky N1-acyl groups (e.g., biphenylyloxy acetyl) may reduce regioselectivity in palladium-catalyzed reactions compared to smaller groups like acetyl .
Anticancer Activity :
Sulfonyl-containing indolines (e.g., BSI) show HDAC inhibition, while acetylated derivatives may exploit different pathways, such as kinase modulation or apoptosis induction .
Antimicrobial Potential: Substituent polarity and aromaticity (e.g., biphenylyloxy vs. sulfonamide) critically influence microbial target engagement and potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-biphenylyloxy)acetyl]indoline, and how can reaction conditions be optimized?
- Methodology : A condensation reaction between 4-biphenylyloxyacetyl chloride and indoline is a plausible route, analogous to methods used for structurally similar indole derivatives (e.g., (4-chlorophenyl)(indolin-1-yl)methanone). Use anhydrous conditions with a base like triethylamine to prevent hydrolysis of the acyl chloride. Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane. Optimize temperature (e.g., 0–25°C) to balance reaction rate and byproduct formation .
- Characterization : Confirm structure via -NMR (e.g., indoline proton signals at δ 3.2–4.0 ppm), -NMR, and HRMS. Compare spectroscopic data to PubChem entries of related indoline derivatives (e.g., 4-fluoroindoline) .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodology : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Assess stability under varying pH (e.g., 2–10), temperatures (4°C, 25°C, 40°C), and light exposure. Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways. Track decomposition products via LC-MS .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK293). Test antimicrobial activity via broth microdilution (MIC determination against Gram+/− bacteria, fungi). Use computational docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases, guided by structural analogs (e.g., sulfonamide-indole derivatives) .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar indole derivatives be resolved?
- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Control for variables like compound solubility (use DMSO with ≤0.1% final concentration) and cell passage number. Employ orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition studies). Reconcile discrepancies by analyzing substituent effects: biphenylyloxy groups may alter lipophilicity or steric hindrance compared to fluorophenyl or chlorophenyl analogs .
Q. What advanced techniques elucidate the mechanistic role of the biphenylyloxy group in modulating biological activity?
- Methodology : Perform molecular dynamics simulations (GROMACS) to study interactions with lipid bilayers or protein targets. Use X-ray crystallography or cryo-EM (if co-crystallized with a target) to resolve binding modes. Synthesize analogs with modified biphenylyloxy groups (e.g., electron-withdrawing substituents) and compare SAR trends. Validate hypotheses via site-directed mutagenesis of putative binding pockets .
Q. How can environmental degradation products of this compound be identified, and what are their implications?
- Methodology : Simulate environmental degradation using UV irradiation (λ = 254–365 nm) or ozonolysis. Analyze products via GC-MS or high-resolution LC-QTOF. Assess ecotoxicity using Daphnia magna or algal growth inhibition assays. Compare degradation pathways to structurally related compounds (e.g., 4-fluoroindoline’s oxidative stability) .
Methodological Notes
- Synthetic Optimization : For scale-up, replace triethylamine with polymer-supported bases to simplify purification. Consider microwave-assisted synthesis to reduce reaction time .
- Data Reproducibility : Deposit raw spectral data in open-access repositories (e.g., Zenodo) and adhere to FAIR principles. Reference PubChem CID entries for analogous compounds (e.g., CID 135565721 for 4-fluoroindoline) .
- Ethical Compliance : For in vivo studies, follow institutional guidelines (e.g., IACUC protocols) and include negative controls to distinguish compound-specific effects from solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
